molecular formula C23H18FN5O3S B2601823 N-(2-ethoxyphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide CAS No. 1219188-56-3

N-(2-ethoxyphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide

Cat. No.: B2601823
CAS No.: 1219188-56-3
M. Wt: 463.49
InChI Key: SNFVOGLFHIBFGO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of multiple functional groups means that there are many potential sites for reaction .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Thiazoles and Derivatives : The compound's synthesis involved the reaction of 2-ethoxy carbonyl methylene thiazol-4-one with various agents to produce derivatives, including thiophene and anilide derivatives, which were tested for antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

  • Benzene Sulfonamide Pyrazole Oxadiazole Derivatives : Another study involved the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives which were evaluated for antimicrobial and antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis were carried out to assess potential as antitubercular agents (Shingare et al., 2022).

Anticancer Applications

  • Sulfonamide Derivatives as Antiproliferative Agents : A study designed and synthesized novel sulfonamide derivatives with pyridine, thiophene, thiazole, chromene, and benzochromene, which were evaluated for antiproliferative activity against the human breast cancer cell line MCF-7. Some compounds showed higher activity compared to doxorubicin, indicating their potential as anticancer agents (Bashandy et al., 2014).

  • Thiophene and Thieno[3,2-d] Pyrimidine Derivatives : These compounds were synthesized and evaluated for in vitro activity against human tumor cell lines, showing higher activity against liver, colon, and lung cancer cell lines than doxorubicin, demonstrating their potential as antitumor agents (Hafez et al., 2017).

Other Applications

  • Synthesis of Tetrahydropyridines : This study focused on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation for anticancer activities. The incorporation of tetrahydropyridine moiety was expected to enhance the biological activity of 1,3,4-oxadiazole derivatives (Redda & Gangapuram, 2007).

  • Characterization of Metal Complexes : The study involved characterizing metal complexes containing N-substituted sulfonamides and evaluating their anticancer activity. This highlights the potential application in developing new metal-based therapeutic agents (Vellaiswamy & Ramaswamy, 2017).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O3S/c1-2-32-17-9-7-16(8-10-17)26-19(30)11-29-23(31)28-13-25-20-18(12-33-21(20)22(28)27-29)14-3-5-15(24)6-4-14/h3-10,12-13H,2,11H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFVOGLFHIBFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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